

Application Notes: Anti-ELA-11 Antibody for Immunohistochemistry in Placental Tissue

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Compound of Interest

Compound Name: ELA-11(human)

Cat. No.: B11770342

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Introduction

ELABELA (ELA), an endogenous ligand for the apelin receptor (APJ), is a critical signaling peptide in embryonic development and cardiovascular function. The processed form, ELA-11, is one of the bioactive isoforms. In placental biology, ELA-11 is gaining significant attention for its role in trophoblast function and the pathogenesis of pregnancy-related disorders such as preeclampsia. These application notes provide a comprehensive guide for the use of anti-ELA-11 antibodies in the immunohistochemical analysis of placental tissue, offering researchers a valuable tool to investigate the localization and expression of this important peptide.

Biological Context and Significance

ELA-11 is highly expressed in the placenta, particularly within the syncytiotrophoblast and cytotrophoblast cells.[1][2] Its interaction with the APJ receptor activates downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways.[1][3][4] These pathways are crucial for regulating key cellular processes in placental development, such as trophoblast invasion and proliferation.[1][5] Dysregulation of ELA-11 expression has been implicated in pregnancy complications. Notably, a significant decrease in ELA-11 expression in the placenta is associated with late-onset preeclampsia, suggesting its potential as a biomarker and therapeutic target.[6]

Antibody Specificity and Application

This protocol is intended for the use of a rabbit polyclonal anti-ELA-11 antibody on formalin-fixed, paraffin-embedded (FFPE) human placental tissue sections. The antibody should be validated for specificity to the ELA-11 isoform. It is crucial to include appropriate negative and positive controls in each experiment to ensure the validity of the staining.

Quantitative Data Summary

The following tables summarize the expression levels of ELA-11 in placental tissue and maternal circulation, comparing normal pregnancies with those affected by preeclampsia.

Table 1: Semi-Quantitative Immunohistochemical (IHC) Analysis of ELA-11 in Placental Tissue

Condition	Placental Cell Type	Relative ELA-11 Expression	Reference
Normal Pregnancy	Syncytiotrophoblast	High	[6]
Normal Pregnancy	Trophoblast	Moderate	[6]
Late-Onset Preeclampsia	Syncytiotrophoblast & Trophoblast	Significantly Lower	[6]

Table 2: Quantitative Analysis of Circulating ELABELA Levels (ELISA)

Cohort	Mean ELABELA Concentration (ng/mL)	Median ELABELA Concentration (ng/mL)	Reference
Normal Pregnant Women (n=60)	36.99 ± 23.58	31.62	[6]
Late-Onset Preeclampsia (n=60)	12.57 ± 7.77	10.90	[6]
Healthy Pregnant Controls (n=37)	5.071 ± 1.401	-	[2]
Mild Preeclampsia (n=20)	4.146 ± 0.830	-	[2]
Severe Preeclampsia (n=15)	3.030 ± 1.007	-	[2]

Experimental Protocols

Immunohistochemistry Protocol for Anti-ELA-11 Antibody on FFPE Placental Tissue

This protocol provides a detailed methodology for the immunohistochemical staining of ELA-11 in formalin-fixed, paraffin-embedded placental tissue.

Materials:

- FFPE human placental tissue sections (5 µm)
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer: Citric acid buffer (10 mM, pH 6.0)
- Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)

- Blocking Buffer: 10% normal goat serum in PBST[6]
- Primary Antibody: Rabbit anti-ELABELA antibody (e.g., Bioworld Technology), diluted 1:200 in blocking buffer[6]
- Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

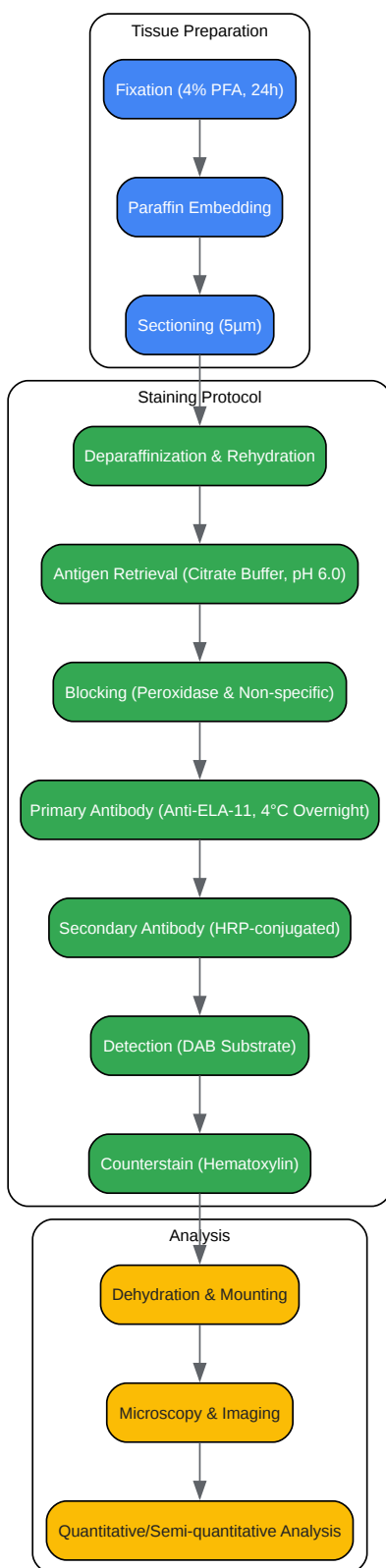
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 2 x 5 minutes.
 - Immerse in 100% ethanol for 2 x 3 minutes.
 - Immerse in 95% ethanol for 2 minutes.
 - Immerse in 70% ethanol for 2 minutes.
 - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
 - Preheat antigen retrieval buffer to 95-100°C.
 - Immerse slides in the preheated buffer and incubate for 20 minutes.
 - Allow slides to cool to room temperature in the buffer for 20-30 minutes.
 - Rinse slides in deionized water.
- Blocking Endogenous Peroxidase:

- Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
- Rinse with PBST for 3 x 5 minutes.
- Blocking Non-Specific Binding:
 - Incubate sections with 10% normal goat serum for 1 hour at room temperature.[\[6\]](#)
- Primary Antibody Incubation:
 - Incubate sections with the rabbit anti-ELA-11 antibody (diluted 1:200) overnight at 4°C in a humidified chamber.[\[6\]](#)
- Secondary Antibody Incubation:
 - Rinse slides with PBST for 3 x 5 minutes.
 - Incubate with HRP-conjugated goat anti-rabbit IgG for 30 minutes at 37°C.[\[6\]](#)
- Signal Detection:
 - Rinse slides with PBST for 3 x 5 minutes.
 - Prepare and apply DAB substrate according to the manufacturer's instructions.
 - Monitor for color development (typically 2-10 minutes).
 - Stop the reaction by rinsing with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate sections through graded ethanol (70%, 95%, 100%).

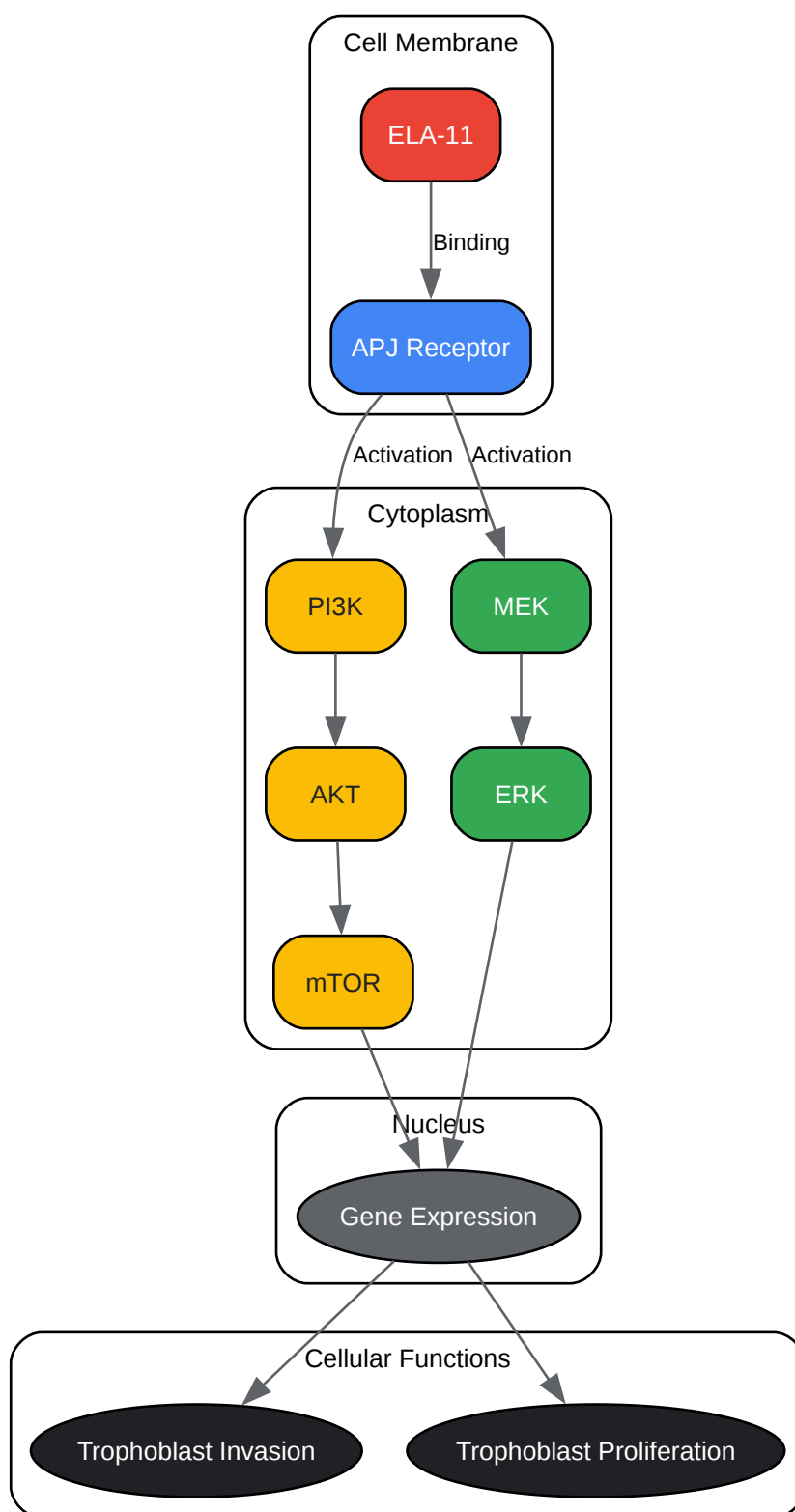
- Clear in xylene.
- Mount with a permanent mounting medium.

Visualizations



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Caption: Immunohistochemistry workflow for ELA-11 detection in placental tissue.



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Caption: ELA-11 signaling pathway in trophoblast cells.

References

- 1. Reduced ELABELA expression attenuates trophoblast invasion through the PI3K/AKT/mTOR pathway in early onset preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
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